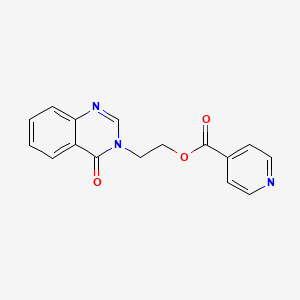![molecular formula C18H21NO B11991833 N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline CAS No. 29971-60-6](/img/structure/B11991833.png)
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline is a Schiff base compound, characterized by the presence of an imine group (C=N) formed through the condensation of an aldehyde and an amine. Schiff bases are known for their versatility in various chemical reactions and their applications in different fields such as coordination chemistry, catalysis, and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-butoxybenzaldehyde+4-methylaniline→this compound+H2O
The reaction mixture is heated under reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
-
Reduction: : The imine group in this compound can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: N-oxides, other oxidized derivatives
Reduction: Corresponding amines
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline has several applications in scientific research:
-
Chemistry: : It is used as a ligand in coordination chemistry to form complexes with transition metals
-
Biology: : Schiff bases, including this compound, are investigated for their biological activities, such as antimicrobial, antifungal, and anticancer properties. They are also used in the design of enzyme inhibitors.
-
Medicine: : Due to their biological activities, Schiff bases are explored as potential therapeutic agents. This compound may be studied for its pharmacological properties and potential use in drug development.
-
Industry: : Schiff bases are used in the development of dyes, pigments, and polymers. This compound can be used as an intermediate in the synthesis of these materials.
Mechanism of Action
The mechanism of action of N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. The aromatic rings may also participate in π-π interactions with biological targets.
Comparison with Similar Compounds
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline can be compared with other Schiff bases, such as:
-
N-[(E)-(4-methoxyphenyl)methylidene]-4-methylaniline: : Similar structure but with a methoxy group instead of a butoxy group. It may have different solubility and reactivity properties.
-
N-[(E)-(4-chlorophenyl)methylidene]-4-methylaniline: : Contains a chlorine atom, which can influence its electronic properties and reactivity.
-
N-[(E)-(4-nitrophenyl)methylidene]-4-methylaniline: : The nitro group can significantly alter the compound’s electronic properties, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its specific substituents, which can influence its solubility, reactivity, and biological activity compared to other Schiff bases.
Properties
CAS No. |
29971-60-6 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C18H21NO/c1-3-4-13-20-18-11-7-16(8-12-18)14-19-17-9-5-15(2)6-10-17/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
DAZXLRVNORTXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11991768.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B11991774.png)


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991793.png)
![(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11991803.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991806.png)

![5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991825.png)
